7-(diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
7-(diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that includes a quinoline core, a diethylamino group, a fluoro substituent, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an arylamine in the presence of a base.
Introduction of the Diethylamino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with diethylamine.
Sulfonylation: The sulfonyl group is introduced through the reaction of the quinoline derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the diethylamino group.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug discovery and development. The presence of the diethylamino and fluoro groups can enhance the compound’s interaction with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it may interact with various biological pathways, making it a candidate for the treatment of diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its sulfonyl group can enhance the solubility and stability of materials.
Mechanism of Action
The mechanism of action of 7-(diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is likely to involve multiple pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-(diethylamino)-4-methyl-3-vinylcoumarin: Used as an intermediate in the synthesis of photosensitizers and fluorescent labels.
7-(diethylamino)coumarin-3-carboxylic acid: Studied for its photophysical properties in micellar media.
Uniqueness
What sets 7-(diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one apart is its combination of functional groups, which provides a unique set of chemical and physical properties
Properties
IUPAC Name |
7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-3-(3-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN2O3S/c1-5-30(6-2)26-16-25-23(15-24(26)29)28(32)27(35(33,34)22-12-8-10-20(4)14-22)18-31(25)17-21-11-7-9-19(3)13-21/h7-16,18H,5-6,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNADEMJRDKKANQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC(=C3)C)CC4=CC=CC(=C4)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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